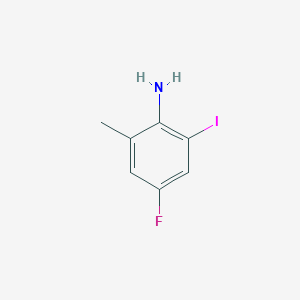
2-(4-Bromophenyl)-5-methyl-1,3-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Bromophenyl)-5-methyl-1,3-oxazole is an organic compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of a bromine atom on the phenyl ring and a methyl group on the oxazole ring makes this compound particularly interesting for various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)-5-methyl-1,3-oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromoacetophenone with ethyl oxalyl chloride in the presence of a base, followed by cyclization with ammonium acetate. The reaction conditions usually involve heating the mixture to facilitate the formation of the oxazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial for industrial-scale production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction of the bromine atom can yield the corresponding phenyl derivative.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base can facilitate substitution reactions.
Major Products:
Oxidation: Formation of this compound-4-carboxylic acid.
Reduction: Formation of 2-(4-phenyl)-5-methyl-1,3-oxazole.
Substitution: Formation of 2-(4-substituted phenyl)-5-methyl-1,3-oxazole derivatives.
Applications De Recherche Scientifique
2-(4-Bromophenyl)-5-methyl-1,3-oxazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials, such as polymers or dyes, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 2-(4-Bromophenyl)-5-methyl-1,3-oxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom can enhance its binding affinity to certain targets, while the oxazole ring can participate in hydrogen bonding or π-π interactions.
Comparaison Avec Des Composés Similaires
- 2-(4-Chlorophenyl)-5-methyl-1,3-oxazole
- 2-(4-Fluorophenyl)-5-methyl-1,3-oxazole
- 2-(4-Methylphenyl)-5-methyl-1,3-oxazole
Comparison:
- Uniqueness: The presence of the bromine atom in 2-(4-Bromophenyl)-5-methyl-1,3-oxazole distinguishes it from its analogs. Bromine’s larger atomic size and higher electronegativity can influence the compound’s reactivity and binding properties.
- Reactivity: Bromine-substituted compounds often exhibit different reactivity patterns compared to their chlorine, fluorine, or methyl-substituted counterparts, particularly in substitution and oxidative reactions.
- Applications: The specific properties of the bromine atom can make this compound more suitable for certain applications, such as in medicinal chemistry for the development of enzyme inhibitors or receptor modulators.
Propriétés
Numéro CAS |
157695-17-5 |
|---|---|
Formule moléculaire |
C10H8BrNO |
Poids moléculaire |
238.08 g/mol |
Nom IUPAC |
2-(4-bromophenyl)-5-methyl-1,3-oxazole |
InChI |
InChI=1S/C10H8BrNO/c1-7-6-12-10(13-7)8-2-4-9(11)5-3-8/h2-6H,1H3 |
Clé InChI |
KOEXQNYWTLAEKD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(O1)C2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


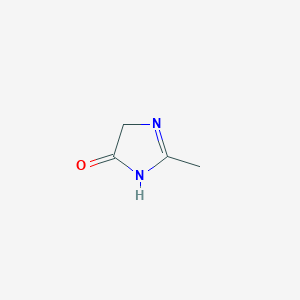
![2,2-Dimethyl-3-oxo-3-[2-(1-tritylimidazol-4-yl)ethylamino]propanoic acid](/img/structure/B13980968.png)

![7-Methyl-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13980976.png)
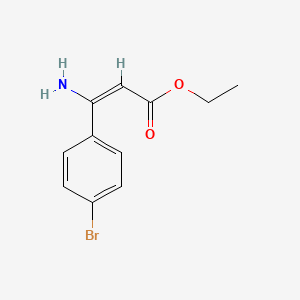
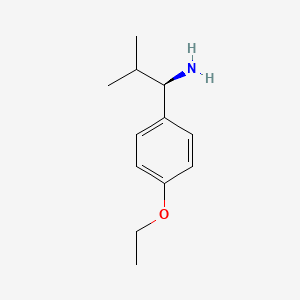




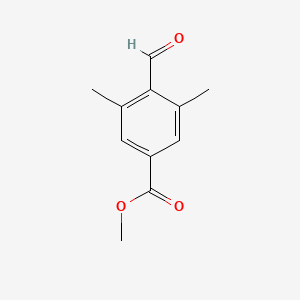
![1-Methyl-5-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazole](/img/structure/B13981017.png)
![1,1-Dimethylethyl N-[3-(2-hydroxypropyl)-4-pyridinyl]carbamate](/img/structure/B13981018.png)
